

1-Methylpyridinium Chloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *1-Methylpyridinium chloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of **1-Methylpyridinium chloride**. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental protocols.

Chemical Identity and Molecular Structure

1-Methylpyridinium chloride is a quaternary ammonium salt. It consists of a pyridinium cation, where the nitrogen atom is methylated, and a chloride anion.^[1] This compound is of interest in various research fields, including as a cation in ionic liquids and as a model compound for toxicity studies.^[1]

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source(s)
IUPAC Name	1-methylpyridin-1-ium chloride	[2]
Synonyms	N-Methylpyridinium chloride, Methylpyridinium chloride	[2] [3] [4]
CAS Number	7680-73-1	[1] [3] [4] [5] [6] [7] [8]
Molecular Formula	C ₆ H ₈ ClN	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Weight	129.59 g/mol	[1] [2] [3] [5] [6] [7] [8]
Canonical SMILES	C[N+](=O)[C-]=CC=CC=C1.[Cl-]	[3] [6]
InChI	InChI=1S/C6H8N.C1H/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1	[2] [3] [6]

| InChIKey | QAIGYXWRIHZZAA-UHFFFAOYSA-M |[\[2\]](#)[\[6\]](#) |

Physical and Chemical Properties

1-Methylpyridinium chloride is a white to off-white crystalline solid.[\[1\]](#) It is known to be hygroscopic and should be stored under an inert atmosphere in a cool, dark place.[\[5\]](#)[\[9\]](#)

Table 2: Physical Properties of **1-Methylpyridinium Chloride**

Property	Value	Source(s)
Physical State	Solid, powder to crystal	[1] [6]
Appearance	White to almost white	
Melting Point	138-144 °C	[5]
Boiling Point	179 °C (lit.)	[10]
Flash Point	70 °C (lit.)	[10]
Solubility	Soluble in water and methanol. [1] [5]	

| Stability | Stable under recommended storage conditions.[\[9\]](#)[\[10\]](#) It is hygroscopic.[\[5\]](#)[\[9\]](#) ||

Synthesis and Preparation

The synthesis of **1-Methylpyridinium chloride** can be accomplished through several routes. A common laboratory and industrial method is the direct quaternization of pyridine.

This protocol describes a general method for the synthesis of 1-alkyl pyridinium chlorides, adapted for the synthesis of **1-Methylpyridinium chloride**.

Objective: To synthesize **1-Methylpyridinium chloride** by reacting pyridine with chloromethane.

Materials:

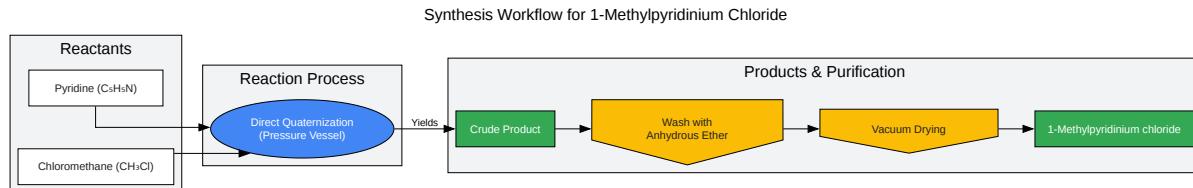
- Pyridine (10% stoichiometric excess)
- Chloromethane (liquified)
- Anhydrous ether
- Pressure reaction apparatus (e.g., Parr 4521)
- Dry ice-acetone bath

Procedure:

- Chill the pyridine and the inner glass container of the pressure reaction apparatus.
- Liquefy chloromethane in a cold trap using a dry ice-acetone bath.
- Carefully add the liquified chloromethane to the pre-cooled pressure reaction apparatus containing the chilled pyridine. A 10% stoichiometric excess of pyridine is recommended.[11]
- Seal the pressure reaction apparatus.
- Allow the mixture to react. The reaction can proceed at temperatures ranging from room temperature to 120°C.[11] For 1-ethyl pyridinium chloride, heating for 3 hours at 120°C is cited.[11] Reaction conditions for the methyl analog should be optimized.
- After the reaction is complete, cool the apparatus and carefully vent any excess pressure.
- The resulting product, a white crystalline solid, should be collected.
- Wash the crystals multiple times with anhydrous ether to remove any unreacted pyridine.
- Dry the purified crystals under vacuum.

Alternative Synthesis Routes:

- Sulfate Route: This method involves using 4-methylbenzenesulfonic acid to form a sulfonium salt, which is then converted to the chloride salt.[1]
- Reaction with Dimethyl Sulfate: Pyridine can be treated with dimethyl sulfate to prepare the methylpyridinium cation.[12]



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A simplified workflow for the synthesis of **1-Methylpyridinium chloride**.

Analytical Characterization

The characterization of **1-Methylpyridinium chloride** involves various spectroscopic and thermal analysis techniques to confirm its identity, purity, and properties.

Spectroscopy is a primary method for determining the structure of chemical compounds.[\[13\]](#)

Table 3: Spectroscopic Data for **1-Methylpyridinium Chloride** and Related Compounds

Technique	Description
¹ H NMR	For a related compound, 1-hydroxy-4-methylpyridinium chloride in CDCl ₃ , peaks are observed at δ 8.81 (d, 2H), 7.70 (d, 2H), and 2.62 (s, 3H).[14] In molten pyridinium chloride, the N-proton peak appears as a singlet at 13.70 p.p.m.[15]
¹³ C NMR	For 1-hydroxy-4-methylpyridinium chloride in CDCl ₃ , peaks are reported at 154.0, 138.9, 128.5, and 21.7 ppm.[14]
IR Spectroscopy	Infrared spectroscopy can be used to identify functional groups present in the molecule.[13][16]

| UV-Vis Spectroscopy | UV-Vis spectroscopy provides information about electronic transitions within the molecule.[13][16] |

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of **1-Methylpyridinium chloride**.

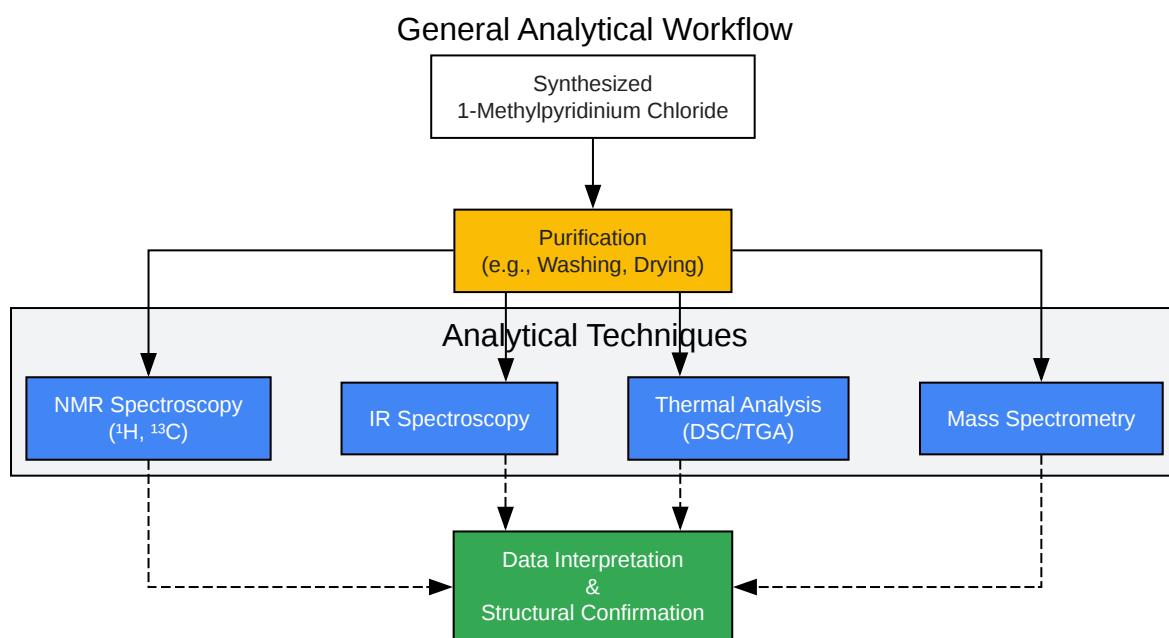
Materials & Equipment:

- **1-Methylpyridinium chloride** sample
- Deuterated solvent (e.g., D₂O, CDCl₃, or CD₃OD)
- NMR spectrometer (e.g., Bruker Avance 400)[16]
- Standard 5 mm NMR tubes[16]

Procedure:

- Dissolve a small amount of the **1-Methylpyridinium chloride** sample in the chosen deuterated solvent.
- Transfer the solution to a clean, dry NMR tube.

- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum. Typical parameters may include a 30° flip angle, a short recycle delay (e.g., 0.1 s), and an appropriate acquisition time (e.g., 3 s).^[16] The number of scans will depend on the sample concentration.^[16]
- Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
- Integrate the peaks to determine the relative ratios of protons.
- Acquire the ^{13}C NMR spectrum using appropriate parameters.
- Analyze the resulting spectra to confirm the presence of the methyl group and the pyridinium ring protons, and compare them to literature values for similar compounds.



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A generalized workflow for the analytical characterization of a chemical compound.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials.[17][18][19]

- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[18][20] It is used to determine melting points, crystallization temperatures, and other thermal transitions.[17][18][20]
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][19] This technique is useful for determining thermal stability, decomposition temperatures, and the presence of volatiles like moisture.[17][18][20]

Objective: To determine the melting point and thermal stability of **1-Methylpyridinium chloride**.

Materials & Equipment:

- **1-Methylpyridinium chloride** sample
- TGA/DSC instrument (e.g., TA Instruments Discovery series)[17]
- Sample pans (crucibles), typically aluminum or platinum

Procedure:

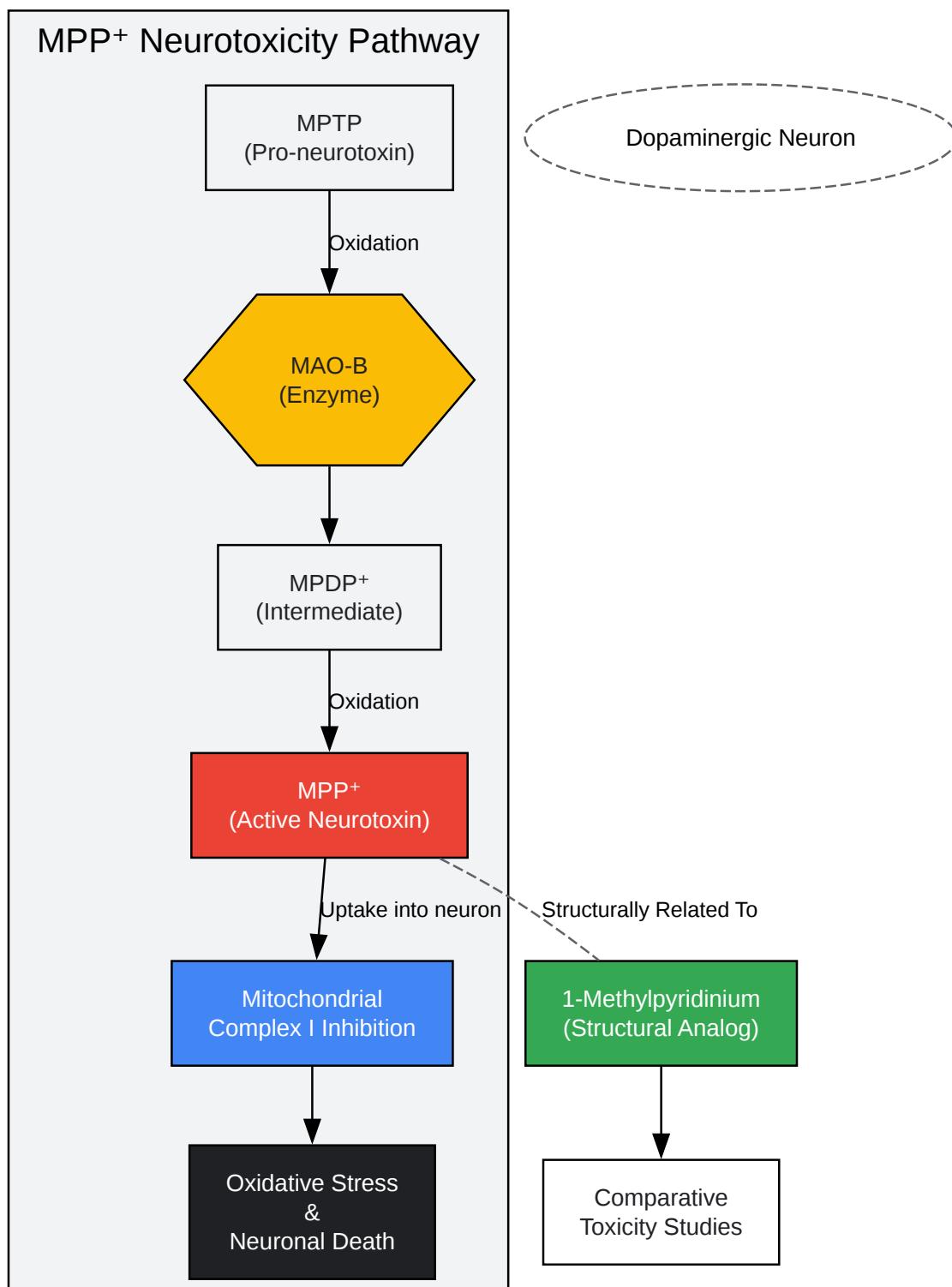
- Tare an empty sample pan on the instrument's microbalance.
- Place a small, representative amount of the **1-Methylpyridinium chloride** sample into the pan. The sample mass should be accurately recorded.
- Place the sample pan and an empty reference pan into the instrument's furnace.

- Program the instrument with the desired temperature profile. A typical experiment involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events (e.g., from room temperature to 300 °C).
- Start the experiment, which will simultaneously record the heat flow (DSC) and the sample mass (TGA) as a function of temperature.
- Analyze the resulting thermograms:
 - DSC Curve: Identify the endothermic peak corresponding to the melting point. The onset temperature of this peak is typically reported as the melting point.
 - TGA Curve: Observe the temperature at which significant mass loss begins, indicating the onset of thermal decomposition.

Biological Relevance and Applications

1-Methylpyridinium chloride and its cation are relevant in toxicology and neurobiology, particularly in the context of Parkinson's disease research.^[3] It is a degradation product of Pralidoxime chloride, a drug used to combat nerve agent poisoning.^[5] The 1-methylpyridinium cation is structurally related to the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium), which is widely used to induce a Parkinson's-like syndrome in experimental models. This relationship makes **1-Methylpyridinium chloride** a compound of interest for comparative toxicity studies.

Conceptual Role in Neurotoxicity Research

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